molecular formula C10H16O B564311 (4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one CAS No. 102245-22-7

(4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one

Cat. No.: B564311
CAS No.: 102245-22-7
M. Wt: 152.237
InChI Key: XQTVBJNIDHXCNX-WPRPVWTQSA-N
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Description

(4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one is a chiral compound with a unique structure that includes a cyclohexene ring substituted with a methyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, starting from a suitable cyclohexanone derivative, the introduction of the methyl and isopropyl groups can be achieved through selective alkylation reactions. The reaction conditions typically involve the use of strong bases and alkyl halides to introduce the desired substituents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the double bond in the cyclohexene ring or to reduce other functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and stereoselective processes.

    Industry: Used in the synthesis of specialty chemicals and materials, where its chiral properties can impart specific characteristics to the final products.

Mechanism of Action

The mechanism by which (4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and processes. The specific pathways involved can vary, but the compound’s stereochemistry plays a crucial role in determining its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    (4R,5R)-1,2-dithiane-4,5-diol: Another chiral compound with a different core structure but similar stereochemical properties.

    (4R,5R)-2-Ethoxy-4,5-bis[(1-methoxy-1-methyl)ethyl]-1,3-dioxolane: A compound with a similar chiral center but different functional groups and applications.

Uniqueness

What sets (4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one apart is its specific combination of a cyclohexene ring with methyl and isopropyl substituents, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring precise stereochemistry and specific reactivity.

Properties

IUPAC Name

(4R,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-7(2)10-5-4-9(11)6-8(10)3/h4-5,7-8,10H,6H2,1-3H3/t8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTVBJNIDHXCNX-PSASIEDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=CC1C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C=C[C@@H]1C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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